molecular formula C10H12N2O4 B1267091 N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide CAS No. 500562-84-5

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B1267091
CAS No.: 500562-84-5
M. Wt: 224.21 g/mol
InChI Key: CKJQUJCGUCWUKG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide is a regioisomeric nitro derivative of N-(4-methoxyphenyl)acetamide. Its isomer, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, has been identified as a product of peroxynitrite-mediated oxidation under physiologically relevant conditions, demonstrating the susceptibility of this class of compounds to nitration by reactive nitrogen species . The nitration of N-(4-Methoxyphenyl)acetamide (NMA) is a significant reaction in pharmaceutical and chemical synthesis. One of its mononitration products is a key intermediate for the synthesis of omeprazole, a widely used proton pump inhibitor for treating gastric ulcers . This highlights the research value of such nitrated compounds in developing therapeutic agents. In terms of molecular structure, analyses of similar compounds show that the acetamide substituent is often twisted considerably out of the phenyl ring plane, which can influence the compound's crystalline form and intermolecular interactions, such as chain-forming hydrogen bonds via the acetamide group . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJQUJCGUCWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250321
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500562-84-5
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500562-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methoxy-2-methyl-6-nitroaniline+acetic anhydrideThis compound+acetic acid\text{4-methoxy-2-methyl-6-nitroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-methoxy-2-methyl-6-nitroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide can be used for this purpose.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: N-(4-methoxy-2-methyl-6-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-2-methyl-6-nitroaniline and acetic acid.

Scientific Research Applications

Chemistry: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is studied for its potential biological activities. It can be used as a probe to investigate enzyme-substrate interactions and to study the effects of structural modifications on biological activity .

Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties and applications .

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and acetamide groups can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
  • N-(4-methoxy-2-methyl-6-aminophenyl)acetamide

Uniqueness: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is unique due to the specific positioning of the methoxy, methyl, and nitro groups on the phenyl ring. This arrangement imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds. The presence of the acetamide group further enhances its versatility in various chemical reactions and applications .

Biological Activity

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a compound of increasing interest in biological research due to its diverse potential activities. This article explores its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.

This compound is synthesized through the acetylation of 4-methoxy-2-methyl-6-nitroaniline using acetic anhydride in an acetic acid solvent. The general reaction can be summarized as follows:

4 methoxy 2 methyl 6 nitroaniline+acetic anhydrideN 4 methoxy 2 methyl 6 nitrophenyl acetamide+acetic acid\text{4 methoxy 2 methyl 6 nitroaniline}+\text{acetic anhydride}\rightarrow \text{N 4 methoxy 2 methyl 6 nitrophenyl acetamide}+\text{acetic acid}

The synthesis typically yields a yellow crystalline product, which can be purified through recrystallization from aqueous solutions .

The biological activity of this compound is largely attributed to its structural components:

  • Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with cellular components, modulating various biochemical pathways.
  • Methoxy and Acetamide Groups : These functional groups influence the compound's binding affinity and specificity towards molecular targets, potentially affecting enzyme-substrate interactions and other cellular processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the nitro group is particularly significant for its antibacterial properties, as it interferes with bacterial cell wall synthesis.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence suggesting cytotoxic effects on certain cancer cell lines, indicating its potential for therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
N-(4-methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄Antimicrobial and anti-inflammatory properties
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamideC₉H₉F₁N₂O₄Enhanced antibacterial activity against resistant strains
N-(2-methyl-6-nitrophenyl)acetamideC₉H₁₀N₂O₄Moderate antimicrobial activity

The unique positioning of functional groups in this compound contributes to its distinct biological profile compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • In vitro Studies : Research has demonstrated that this compound can significantly inhibit bacterial growth in vitro, showcasing IC50 values comparable to established antibiotics.
  • Mechanistic Insights : Investigations into its mechanism of action revealed that the compound interacts with specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
  • Therapeutic Applications : Ongoing research aims to explore its efficacy in clinical settings, particularly for infections caused by multi-drug resistant bacteria and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nitration and acetylation steps. For example, nitration of a methoxy-methylphenyl precursor followed by acetylation with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) is a viable route . Optimization can include varying reaction temperatures (e.g., 0–60°C), solvent systems (acetic acid or DMF), and stoichiometric ratios of reagents. Evidence from similar acetamide syntheses suggests yields improve with controlled addition rates and inert atmospheres to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and acetamide moiety. Infrared (IR) spectroscopy verifies the presence of nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) or elemental analysis provides molecular weight validation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar acetamides, which highlight hazards like skin/eye irritation and respiratory risks. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in cool, dry conditions away from oxidizers. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted acetamides?

  • Methodological Answer : Discrepancies may arise from impurities, assay variability, or structural analogs. Reproduce studies using standardized protocols (e.g., MTT assays for cytotoxicity) and validate compound purity via HPLC. Cross-reference with structurally validated analogs (e.g., N-(4-methoxyphenyl)acetamide derivatives showing anti-cancer activity in HCT-116 and MCF-7 cell lines ).

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400, DMSO) or nanoencapsulation. Salt formation (e.g., hydrochloride) or prodrug approaches (e.g., ester derivatives) enhance solubility. Pharmacokinetic studies in rodent models can assess bioavailability, with LC-MS/MS quantification of plasma concentrations .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., kinases or cytochrome P450 enzymes). Validate predictions with experimental IC₅₀ values and site-directed mutagenesis. Density Functional Theory (DFT) calculations optimize electronic properties for structure-activity relationships (SAR) .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Batch reactor optimization (temperature/pH control) minimizes exothermic side reactions. Purification via column chromatography or recrystallization (ethanol/water) removes nitro byproducts. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress in real time .

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